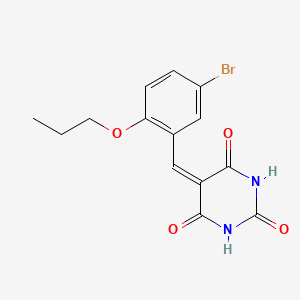
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-ethoxybenzamide, also known as BDE-47, is a persistent organic pollutant that is commonly found in the environment. It belongs to the class of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants in various consumer products. BDE-47 has been identified as a potential endocrine disruptor and neurotoxicant, and its presence in the environment has raised concerns about its impact on human health and the ecosystem.
作用机制
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-ethoxybenzamide exerts its toxic effects by disrupting the normal functioning of the endocrine system, particularly the thyroid hormone system. It can bind to and activate the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR), which are involved in the metabolism and elimination of toxic substances in the body. This compound can also interfere with the expression of genes that are critical for the development and function of the nervous system and the immune system.
Biochemical and Physiological Effects:
This compound can cause a range of biochemical and physiological effects, including alterations in hormone levels, oxidative stress, inflammation, and DNA damage. It can also affect the expression of genes that are involved in the regulation of metabolism, cell growth, and differentiation. This compound has been shown to accumulate in various tissues, including the brain, liver, and adipose tissue, and can persist in the environment for a long time.
实验室实验的优点和局限性
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-ethoxybenzamide is a useful compound for laboratory experiments that investigate the mechanisms of toxicity and the effects of environmental pollutants on human health. It can be used to study the effects of endocrine disruptors on the thyroid hormone system, as well as the interactions between different toxic substances. However, this compound is a highly toxic and persistent compound that requires careful handling and disposal. Its use in laboratory experiments should be strictly regulated to minimize the risks to researchers and the environment.
未来方向
There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-ethoxybenzamide and other PBDEs. These include:
1. Developing safer and more effective flame retardants that do not pose a risk to human health and the environment.
2. Investigating the long-term effects of exposure to PBDEs on human health, particularly in vulnerable populations such as children and pregnant women.
3. Studying the interactions between PBDEs and other environmental pollutants, such as heavy metals and polycyclic aromatic hydrocarbons (PAHs).
4. Developing new methods for the detection and analysis of PBDEs in environmental samples.
5. Exploring the potential of natural compounds and antioxidants as protective agents against the toxic effects of PBDEs.
In conclusion, this compound is a highly toxic and persistent compound that has been identified as a potential endocrine disruptor and neurotoxicant. Its presence in the environment has raised concerns about its impact on human health and the ecosystem. Further research is needed to better understand the mechanisms of toxicity and the long-term effects of exposure to PBDEs, as well as to develop safer and more effective flame retardants.
合成方法
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-ethoxybenzamide can be synthesized by the bromination of 2,6-dimethylphenol, followed by the reaction with 4-chloro-3-ethoxybenzoyl chloride. The synthesis process can be optimized to improve the yield and purity of the compound.
科学研究应用
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-ethoxybenzamide has been extensively studied in scientific research, particularly in the fields of environmental health and toxicology. It has been found to have adverse effects on the endocrine system, neurodevelopment, and immune function in humans and animals. This compound has also been linked to reproductive and developmental disorders, cancer, and other health problems.
属性
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO2/c1-4-22-15-9-12(5-6-14(15)19)17(21)20-16-10(2)7-13(18)8-11(16)3/h5-9H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZQAEGCTQXMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2C)Br)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxy-4-nitrophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5016820.png)
![4-[2-(1H-benzimidazol-2-ylthio)-1-hydroxyethyl]-2,6-di-tert-butylphenol](/img/structure/B5016826.png)
![1-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5016827.png)

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5016860.png)
![4-({2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5016866.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5016869.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5016875.png)
![1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5016880.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016881.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5016894.png)

